![molecular formula C17H17N5OS B2898872 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)quinoxaline-6-carboxamide CAS No. 1705426-73-8](/img/structure/B2898872.png)
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)quinoxaline-6-carboxamide
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Overview
Description
The compound “N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)quinoxaline-6-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a thiazole ring, and a quinoxaline . Pyrrolidine is a five-membered ring with one nitrogen atom and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a heterocyclic compound that also has a five-membered ring, containing one sulfur atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiazole rings, along with the quinoxaline. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrrolidine, thiazole, and quinoxaline moieties. The pyrrolidine ring can undergo various reactions, including ring-opening and functionalization . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Safety and Hazards
Future Directions
The design and synthesis of new compounds containing pyrrolidine and thiazole rings is an active area of research due to their diverse biological activities . Future work could involve the synthesis of new derivatives of this compound and the exploration of their potential uses in medicine and other fields.
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole moieties have been reported to show diverse biological activities . They are known to interact with various enzymes and receptors, influencing a wide range of biochemical processes.
Mode of Action
Compounds containing thiazole and imidazole moieties are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Compounds containing thiazole and imidazole moieties are known to influence a variety of biochemical pathways . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more.
Pharmacokinetics
Compounds containing thiazole and imidazole moieties are generally known to be soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Compounds containing thiazole and imidazole moieties are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing thiazole and imidazole moieties .
properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(12-3-4-14-15(10-12)19-6-5-18-14)21-11-13-2-1-8-22(13)17-20-7-9-24-17/h3-7,9-10,13H,1-2,8,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZFVPBNLEPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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